1-(4-Nitrophenyl)ethanone oxime

Catalog No.
S3434540
CAS No.
59862-56-5
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrophenyl)ethanone oxime

CAS Number

59862-56-5

Product Name

1-(4-Nitrophenyl)ethanone oxime

IUPAC Name

(NE)-N-[1-(4-nitrophenyl)ethylidene]hydroxylamine

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3/b9-6+

InChI Key

GFNBZVFYQPTWRK-RMKNXTFCSA-N

SMILES

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)[N+](=O)[O-]

1-(4-Nitrophenyl)ethanone oxime (CAS 59862-56-5) is a highly specialized aromatic ketoxime characterized by the strong electron-withdrawing effect of its para-nitro group. This electronic modification drastically alters the electron density at the oxime moiety compared to standard acetophenone oxime, significantly increasing the acidity of the N-OH proton and altering its reactivity profile [1]. In industrial and laboratory procurement, it is primarily sourced as a critical precursor for the synthesis of unsymmetrical oxime ester photoinitiators, a substrate for base-promoted Neber rearrangements to yield functionalized azirines, and a starting material for highly regioselective Beckmann rearrangements [2]. Its unique electronic properties make it indispensable for applications where standard electron-rich or neutral ketoximes fail to provide the necessary transition state stabilization or orthogonal reactivity[3].

Substituting 1-(4-Nitrophenyl)ethanone oxime with unsubstituted acetophenone oxime or electron-rich analogs (e.g., 4-methoxyacetophenone oxime) results in fundamental process failures. The strongly electron-withdrawing para-nitro group fundamentally alters the molecule's electrochemical and nucleophilic behavior. For instance, in anodic oxidation processes designed to form α-ketoamides via a nitrilium cation intermediate, the nitro group's competitive reactivity completely suppresses the standard pathway, yielding 0% of the target product, whereas unsubstituted acetophenone oxime proceeds with high efficiency [1]. Furthermore, in acid-catalyzed rearrangements, the electron-deficient C-C sigma bond heavily retards aryl migration, forcing exclusive methyl migration or abnormal C-C cleavage—pathways that are inaccessible when using standard, electronically neutral ketoximes [2].

Electrochemical Pathway Divergence and Nitro-Group Sensitivity

In electrochemical anodic oxidation targeting α-ketoamides, the electronic nature of the aromatic substituent dictates the reaction pathway. While unsubstituted acetophenone oxime successfully forms the target α-ketoamides via a nitrilium cation intermediate, 1-(4-Nitrophenyl)ethanone oxime completely fails to yield the standard product due to the high competitive reactivity of the para-nitro group under electrochemical conditions [1].

Evidence DimensionYield of standard α-ketoamides via anodic oxidation
Target Compound Data0% yield (complete suppression of the nitrilium cation pathway)
Comparator Or BaselineAcetophenone oxime (80–87% yield of target α-ketoamides)
Quantified Difference>80% absolute reduction in standard pathway yield, dictating orthogonal reactivity
ConditionsUndivided cell, pencil graphite electrodes, 25 mA, MeCN-H2O, NaI electrolyte

Buyers developing electrochemical oxime conversions must avoid this substrate for standard ketoxime anodic oxidations, or specifically select it when targeting nitro-group-directed transformations.

Precursor Suitability for Unsymmetrical Photopolymerization Initiators

The synthesis of advanced UV-curing photoinitiators often requires unsymmetrical bridged oxime esters to achieve specific UV absorption profiles. 1-(4-Nitrophenyl)ethanone oxime serves as a highly effective precursor in these esterification reactions. When reacted with terphthaloyl chloride and a secondary oxime under mild basic conditions, it successfully yields the targeted unsymmetrical terphthaloyl oxime esters in moderate to good yields, a structural complexity that cannot be achieved using only symmetrical acetophenone oxime baselines [1].

Evidence DimensionYield of unsymmetrical bridged terphthaloyl oxime esters
Target Compound Data50–73% yield of the isolated unsymmetrical oxime ester complex
Comparator Or BaselineSymmetrical acetophenone oxime (yields only standard symmetrical esters, limiting UV tuning)
Quantified DifferenceEnables the isolation of unsymmetrical photoinitiator complexes with differentiated UV absorption profiles
ConditionsEsterification with terphthaloyl chloride in chloroform/triethylamine at 0–5 °C to room temperature

Industrial buyers formulating advanced UV-curing resins require this specific nitro-substituted precursor to tune the absorption profile and radical generation efficiency of the resulting oxime ester.

C-C Sigma Bond Cleavage and Migratory Aptitude in Rearrangements

The migratory aptitude during Beckmann and related rearrangements is heavily dependent on the electron density of the migrating group. The strongly electron-withdrawing para-nitro group in 1-(4-Nitrophenyl)ethanone oxime creates a highly electron-deficient C-C sigma bond. This electronic environment severely retards the migration of the aryl group compared to unsubstituted acetophenone oxime, thereby forcing exclusive methyl migration (yielding p-nitroacetanilides) or facilitating abnormal C-C bond cleavage pathways [1].

Evidence DimensionSusceptibility to C-C sigma bond cleavage vs. standard rearrangement
Target Compound DataHighly electron-deficient C-C bond facilitates abnormal cleavage or exclusive methyl migration
Comparator Or BaselineAcetophenone oxime (undergoes standard Beckmann rearrangement with standard migratory aptitudes)
Quantified DifferenceComplete shift in regioselectivity and transition state stability due to the electron-withdrawing p-nitro group
ConditionsAcidic or base-promoted rearrangement conditions (e.g., TsCl/base or strong acids)

Researchers synthesizing specific p-nitroacetanilides or targeting Neber rearrangement to azirines must select this compound, as the electron-withdrawing nitro group is mandatory for stabilizing the required intermediates.

Synthesis of Unsymmetrical Oxime Ester Photoinitiators

Directly following its proven compatibility in mixed esterification reactions, 1-(4-Nitrophenyl)ethanone oxime is a prime precursor for manufacturing unsymmetrical bridged terphthaloyl oxime esters. These compounds are critical in the polymer industry as highly efficient photopolymerization initiators, where the nitro group helps tune the UV absorption window and radical generation rate[1].

Precursor for Neber Rearrangement to 2H-Azirines

Because the strongly electron-withdrawing para-nitro group stabilizes the necessary carbanion intermediates, the O-tosyl or O-mesyl derivatives of this oxime are ideal substrates for base-promoted Neber rearrangements. This makes it a highly sought-after starting material for the synthesis of functionalized 2H-azirines and α-amino ketones used in pharmaceutical development[2].

Orthogonal Electrochemical Transformations

Given its complete suppression of standard nitrilium cation pathways during anodic oxidation, this compound is specifically selected for orthogonal electrochemical studies. It is the correct choice when researchers need to study or utilize nitro-group-directed reductions without the interference of standard ketoxime oxidation pathways [3].

XLogP3

1.8

Dates

Last modified: 08-19-2023

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